N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic carboxamide derivative featuring a cyclohexene core substituted with a pyridine-methyl group and a thiophene-ethyl moiety.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(17-7-2-1-3-8-17)21(12-10-18-9-5-13-23-18)15-16-6-4-11-20-14-16/h1-2,4-6,9,11,13-14,17H,3,7-8,10,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJFOUEFWWQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Gaps
- However, the absence of a quinolone core may limit its efficacy against DNA gyrase targets .
- Neuroactive Potential: Compounds in with thiophen-2-yl ethyl groups (e.g., entry d) are linked to aminergic receptors due to their amine-oxide and sulfonate groups. The target compound’s carboxamide group may instead favor protease or kinase interactions.
- Synthetic Challenges: The cyclohexene carboxamide scaffold may pose synthetic hurdles in stereoselective synthesis compared to simpler quinolone or tetrahydronaphthalene derivatives.
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